Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane
Description
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is a tellurium-containing organometallic compound featuring two oxazoline-substituted phenyl rings coordinated to a central tellurium atom. Its CAS number is 259753-35-0, and it is synthesized with high purity (98%) . The tellurium center distinguishes it from analogous tin or carbon-backbone compounds, offering unique electronic and steric properties due to tellurium’s larger atomic radius and polarizability compared to lighter chalcogens or metals.
Properties
Molecular Formula |
C22H24N2O2Te |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]tellanylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O2Te/c1-21(2)13-25-19(23-21)15-9-5-7-11-17(15)27-18-12-8-6-10-16(18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
InChI Key |
YMHNLAUFKDIPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2[Te]C3=CC=CC=C3C4=NC(CO4)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl derivatives with tellurium reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of catalysts to facilitate the formation of the tellurium-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to the reaction conditions and equipment to meet industrial requirements.
Chemical Reactions Analysis
Coordination Chemistry
The oxazoline rings in this compound act as bidentate ligands , coordinating to transition metals such as palladium or platinum. This property enables the formation of stable metal complexes, which are valuable in catalysis.
| Reaction Type | Metal Involved | Coordination Site | Application |
|---|---|---|---|
| Complexation | Pd(II), Pt(II) | N,O donors from oxazoline | Catalytic cross-coupling |
The tellurium atom’s lone pairs may also participate in secondary interactions, stabilizing transition states during catalytic cycles.
Tellurium-Centered Redox Reactions
The tellane moiety undergoes oxidation and reduction , altering its oxidation state and reactivity:
-
Oxidation :
Forms telluroxides (Te=O) in the presence of oxidizing agents like . -
Reduction :
Produces tellurides under reductive conditions (e.g., ).
These transformations are critical for modulating electronic properties in materials science applications.
Ligand Substitution Reactions
The oxazoline groups participate in nucleophilic substitution due to their electron-rich nitrogen and oxygen atoms. For example:
-
Replacement of oxazoline’s oxygen with sulfur under thiol-rich conditions.
-
Substitution at the nitrogen site with stronger nucleophiles (e.g., amines).
Structural Insights Influencing Reactivity
The compound’s molecular formula (, MW: 476.0 g/mol) and stereoelectronic properties are pivotal for its reactivity:
-
Steric effects : The 4,4-dimethyl groups on oxazoline rings hinder undesired side reactions.
-
Electronic effects : The Te atom’s polarizability enhances substrate activation in catalytic cycles.
Scientific Research Applications
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane involves its interaction with molecular targets through the tellurium center and oxazoline rings. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or biological interactions. The oxazoline rings provide additional sites for interaction, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of bis(oxazoline)-ligated organometallics. Key structural analogues include:
Key Observations :
- Backbone Diversity : The tellurium compound’s Te center contrasts with tin (Sn) in stannanes , nitrogen/amide in pincer ligands , and all-carbon frameworks in 1,3-bis(oxazoline)benzene derivatives .
Stability and Reactivity
- Tellurium vs. Tin Analogues: Organotin compounds (e.g., triphenylstannyl derivatives in ) are prone to hydrolysis and oxidative degradation, limiting their stability. Tellurium derivatives may exhibit greater air and moisture stability due to Te’s intermediate electronegativity and stronger Te–C bonds compared to Sn–C bonds.
- Oxazoline Ligand Stability : The 4,4-dimethyl substitution on the oxazoline ring enhances steric protection of the metal center, a feature shared across analogues .
Coordination Chemistry and Catalytic Potential
- Pincer Ligands: Nitrogen/amide-oxazoline pincer ligands (e.g., compound 38 in ) are widely used in asymmetric catalysis due to their rigid, C1-symmetric frameworks. In contrast, the tellurium compound’s bis(oxazoline) structure may support chelation to transition metals (e.g., Pd, Pt) via Te and oxazoline N donors, though this remains unexplored in the literature.
- Comparison with Stannanes: Tin-oxazoline compounds (e.g., ) are studied as monomers for conductive polystannanes. Tellurium’s lower conductivity compared to tin may limit analogous applications but could favor optoelectronic uses.
Biological Activity
Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 427.40 g/mol. The compound features two oxazole rings attached to phenyl groups, which are known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tellurium compounds with oxazole derivatives. The process can yield various derivatives that may exhibit differing biological activities.
Antimicrobial Activity
Research indicates that compounds with similar oxazole structures exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives display potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 625 µg/mL to 1250 µg/mL against various bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625 |
| Compound 2 | Pseudomonas aeruginosa | 1250 |
| Compound 3 | Escherichia coli | No activity |
Antifungal Activity
In addition to antibacterial properties, some studies suggest antifungal activity against Candida albicans. Compounds similar to this compound have shown varying degrees of efficacy in inhibiting fungal growth .
The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes or inhibit vital enzymatic processes. The oxazole moiety is particularly noted for its role in enhancing the lipophilicity of the compound, which may facilitate better membrane penetration .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of several oxazole derivatives, including those related to this compound. Results indicated significant activity against S. aureus, highlighting the importance of structural modifications in enhancing bioactivity .
- Antifungal Screening : Another investigation focused on the antifungal properties of similar compounds against C. albicans. The results demonstrated that certain derivatives exhibited promising antifungal activity, suggesting potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for Bis(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)tellane, and what methodological considerations are critical for reproducibility?
The synthesis of oxazoline-containing organometallic compounds like this tellane derivative typically involves palladium- or tin-mediated coupling reactions. For example, analogous oxazoline-stannane compounds are synthesized via nucleophilic substitution or cross-coupling, as demonstrated in the preparation of 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole . Key steps include:
- Precursor preparation : Oxazoline rings are synthesized from substituted benzaldehydes and amino-triazoles under reflux conditions in ethanol with glacial acetic acid as a catalyst .
- Tellurium incorporation : Tellane derivatives often require transmetallation steps using organotin intermediates, followed by tellurium halide exchange under inert atmospheres .
- Purification : Column chromatography or recrystallization (using single-crystal X-ray diffraction for validation) is essential to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- X-ray crystallography : Provides definitive proof of molecular geometry. For example, oxazoline derivatives have been structurally resolved with mean σ(C–C) = 0.004 Å and R factor < 0.04, ensuring atomic-level accuracy .
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the integrity of the oxazoline ring and phenyl-tellurium bonding. Chemical shifts for tellurium-adjacent protons typically appear downfield due to heavy atom effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns unique to tellurium-containing compounds.
Q. What are the primary research applications of this compound in materials science or catalysis?
- Photoluminescent materials : Analogous stilbene-oxazoline derivatives exhibit strong fluorescence, making them candidates for organic LEDs or sensors .
- Catalysis : Tellurium centers in similar compounds act as Lewis acids in cross-coupling reactions, particularly in C–Te bond activation for organic synthesis .
- Polymer science : Oxazoline-tellurium moieties can serve as initiators in controlled radical polymerization due to their redox-active properties .
Q. How can researchers assess the compound’s reactivity under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition pathways.
- Kinetic studies : Monitor reaction rates with UV-Vis spectroscopy or HPLC under controlled temperatures and solvents .
- Electrochemical profiling : Cyclic voltammetry reveals redox potentials, critical for applications in energy storage or catalysis .
Advanced Research Questions
Q. What computational modeling approaches are recommended to predict the compound’s electronic properties or reaction mechanisms?
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict optoelectronic behavior. COMSOL Multiphysics integration with AI can automate parameter optimization for large datasets .
- Molecular dynamics (MD) : Simulate solvent interactions or polymerization kinetics using force fields tailored for heavy atoms like tellurium .
Q. How can factorial design optimize synthesis yield and purity?
- Variable selection : Key factors include reaction time, temperature, and stoichiometric ratios of precursors. A 2³ factorial design efficiently identifies interactions between variables .
- Response surface methodology (RSM) : Models nonlinear relationships, e.g., maximizing yield while minimizing byproducts like tellurium oxides .
Q. How should researchers address contradictions in spectroscopic data or crystallographic results?
- Cross-validation : Compare XRD data with computational models (e.g., DFT-optimized structures) to resolve discrepancies in bond lengths or angles .
- Multi-technique analysis : Combine solid-state NMR with powder XRD to detect polymorphic variations or amorphous impurities .
Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?
- Crystal engineering principles : Analyze packing motifs (e.g., π-π stacking, hydrogen bonding) using Hirshfeld surface analysis .
- Hard-Soft Acid-Base (HSAB) theory : Explains the tellurium center’s preference for soft ligands (e.g., sulfur or phosphorus donors) in coordination chemistry .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 80–100°C | ±15% yield |
| Solvent | Anhydrous DMF | Maximizes purity |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Critical for C–Te coupling |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (s, CH₃) | |
| XRD | C–Te bond = 2.15 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
